molecular formula C9H6ClNO B189350 4-Chloro-1(2H)-isoquinolone CAS No. 56241-09-9

4-Chloro-1(2H)-isoquinolone

Cat. No. B189350
Key on ui cas rn: 56241-09-9
M. Wt: 179.6 g/mol
InChI Key: MVWIXKFNHOXLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06093731

Procedure details

1,4-Dichloro-7-isoquinolinesulphonyl chloride ##STR107## A solution of N-chlorosuccinimide (9.66 g, 72 mmol) in MeCN (80 mL) was added dropwise to a stirred solution of 1-(2H)-isoquinolone (10 g, 69 mmol) in MeCN (250 mL) which was being heated under reflux. The mixture was heated under reflux for an additional 1.5 h and then cooled to room temperature. The resulting precipitate was collected by filtration, with MeCN rinsing, and then dried in vacuo to give 4-chloro-1(2H)-isoquinolone (11.3 g, 62.9 mmol) as a pale pink solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9](S(Cl)(=O)=O)[CH:10]=2)[C:5]([Cl:16])=[CH:4][N:3]=1.ClN1C(=[O:23])CCC1=O.C1(=O)C2C(=CC=CC=2)C=CN1>CC#N>[Cl:16][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2](=[O:23])[NH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C2=CC=C(C=C12)S(=O)(=O)Cl)Cl
Name
Quantity
9.66 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
C1(NC=CC2=CC=CC=C12)=O
Name
Quantity
80 mL
Type
solvent
Smiles
CC#N
Name
Quantity
250 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was being heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for an additional 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration, with MeCN rinsing
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CNC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 62.9 mmol
AMOUNT: MASS 11.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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